

Step-by-step guide for N-terminal acetylation with AC-PHE-OME.

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Compound of Interest

Compound Name: AC-PHE-OME

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Application Notes and Protocols for N-Terminal Acetylation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols provide a general guide for N-terminal acetylation. It is important to note that the compound specified in the topic, **AC-PHE-OME** (N-acetyl-L-phenylalanine methyl ester), is not a reagent for acetylating the N-terminus of peptides or proteins. Instead, **AC-PHE-OME** is an N-terminally protected amino acid derivative, which can be used as a building block in peptide synthesis or as a substrate for enzymes like chymotrypsin.[1][2] This guide will, therefore, focus on the standard and widely accepted chemical method for N-terminal acetylation using acetic anhydride.

Introduction to N-Terminal Acetylation

N-terminal acetylation is one of the most common post-translational modifications in eukaryotes, with estimates suggesting that over 80% of human proteins are acetylated at their N-terminus.[3] This modification involves the transfer of an acetyl group from a donor molecule to the α -amino group of the N-terminal amino acid of a protein or peptide.[4] N-terminal acetylation plays a crucial role in regulating a wide array of cellular processes, including protein stability, folding, subcellular localization, and protein-protein interactions.[5]

In drug development, N-terminal acetylation of peptide-based therapeutics is a common strategy to increase their stability and bioavailability. By neutralizing the positive charge of the N-terminal amine, acetylation can protect peptides from degradation by aminopeptidases, thereby extending their half-life in vivo.^[6]

Principle of Chemical N-Terminal Acetylation

Chemical N-terminal acetylation is typically performed using acetic anhydride as the acetylating agent. The reaction involves the nucleophilic attack of the free N-terminal α -amino group of the peptide or protein on one of the carbonyl carbons of acetic anhydride. This results in the formation of an acetylated N-terminus and the release of acetic acid as a byproduct.^[7] The reaction is generally carried out in the presence of a base to neutralize the liberated acid and to deprotonate the N-terminal amine, enhancing its nucleophilicity.

Experimental Protocols

Two common protocols for N-terminal acetylation are provided below: one for peptides still attached to a solid-phase synthesis resin (on-resin) and another for peptides or proteins in solution.

Protocol 1: On-Resin N-Terminal Acetylation of Peptides

This protocol is suitable for peptides synthesized using solid-phase peptide synthesis (SPPS). The acetylation is typically performed after the final amino acid has been coupled and the N-terminal protecting group (e.g., Fmoc) has been removed.

Materials:

- Peptide-resin with a free N-terminus
- Acetylation Reagent: 10% (v/v) acetic anhydride in N,N-dimethylformamide (DMF)
- Base: 5% (v/v) N,N-diisopropylethylamine (DIPEA) or pyridine in DMF
- N,N-dimethylformamide (DMF)
- Dichloromethane (DCM)

- Methanol (MeOH)
- Solid-phase peptide synthesis vessel
- Shaker or vortex mixer

Procedure:

- Resin Washing: After the final coupling step and removal of the N-terminal protecting group, thoroughly wash the peptide-resin with DMF (3 x 1 minute) to remove any residual reagents.
- Acetylation Reaction:
 - Prepare the acetylation cocktail by mixing the acetylation reagent and the base solution. For a 0.10 mmol scale synthesis, a typical volume would be 2 mL of 10% acetic anhydride in DMF and 1 mL of 5% DIPEA in DMF.
 - Add the acetylation cocktail to the washed peptide-resin.
 - Agitate the reaction mixture at room temperature for 30-60 minutes.[\[7\]](#)
- Post-Acetylation Washing:
 - Drain the acetylation solution from the reaction vessel.
 - Wash the resin extensively with DMF (3 x 1 minute), followed by DCM (3 x 1 minute), and finally with methanol (2 x 1 minute) to remove excess reagents and byproducts.
- Drying and Cleavage:
 - Dry the acetylated peptide-resin under vacuum.
 - The N-terminally acetylated peptide can now be cleaved from the resin using a standard cleavage cocktail (e.g., a mixture containing trifluoroacetic acid).

Protocol 2: In-Solution N-Terminal Acetylation of Peptides and Proteins

This protocol is suitable for purified peptides or proteins with a free N-terminus.

Materials:

- Purified peptide or protein solution
- Acetylation Buffer: 50 mM ammonium bicarbonate, pH 8.0
- Acetylation Reagent: A freshly prepared solution of acetic anhydride in a compatible organic solvent (e.g., methanol or acetonitrile). A common working solution is a 3:1 (v/v) mixture of methanol and acetic anhydride.[8]
- Quenching Reagent (optional): e.g., hydroxylamine or Tris buffer.

Procedure:

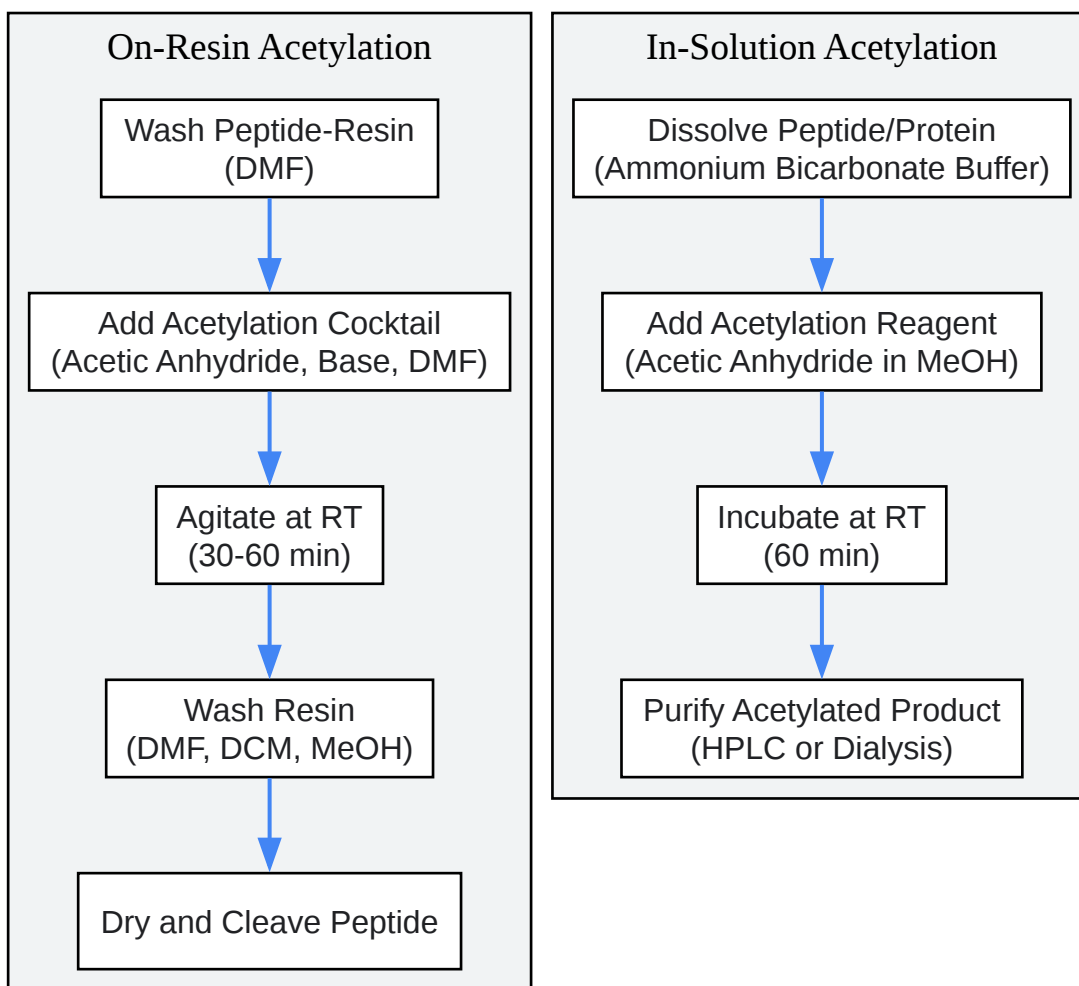
- Sample Preparation: Dissolve the peptide or protein in the acetylation buffer to a concentration of approximately 1 mg/mL.
- Acetylation Reaction:
 - To the peptide/protein solution, add the acetylation reagent. A typical ratio is to add the acetic anhydride solution to the sample at a 2:1 (v/v) ratio.[8]
 - Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.[8]
- Reaction Quenching (Optional): To stop the reaction, a quenching reagent can be added to consume the excess acetic anhydride.
- Sample Clean-up:
 - The acetylated peptide or protein can be purified from the reaction mixture using methods such as dialysis, size-exclusion chromatography, or reverse-phase HPLC to remove excess reagents and byproducts.
 - For mass spectrometry analysis, the sample can be lyophilized to dryness.[8]

Data Presentation

The efficiency of N-terminal acetylation can be assessed by techniques such as mass spectrometry, which will show a mass shift of 42 Da for each acetylated amine group.[8] The following table summarizes typical quantitative data for N-terminal acetylation reactions.

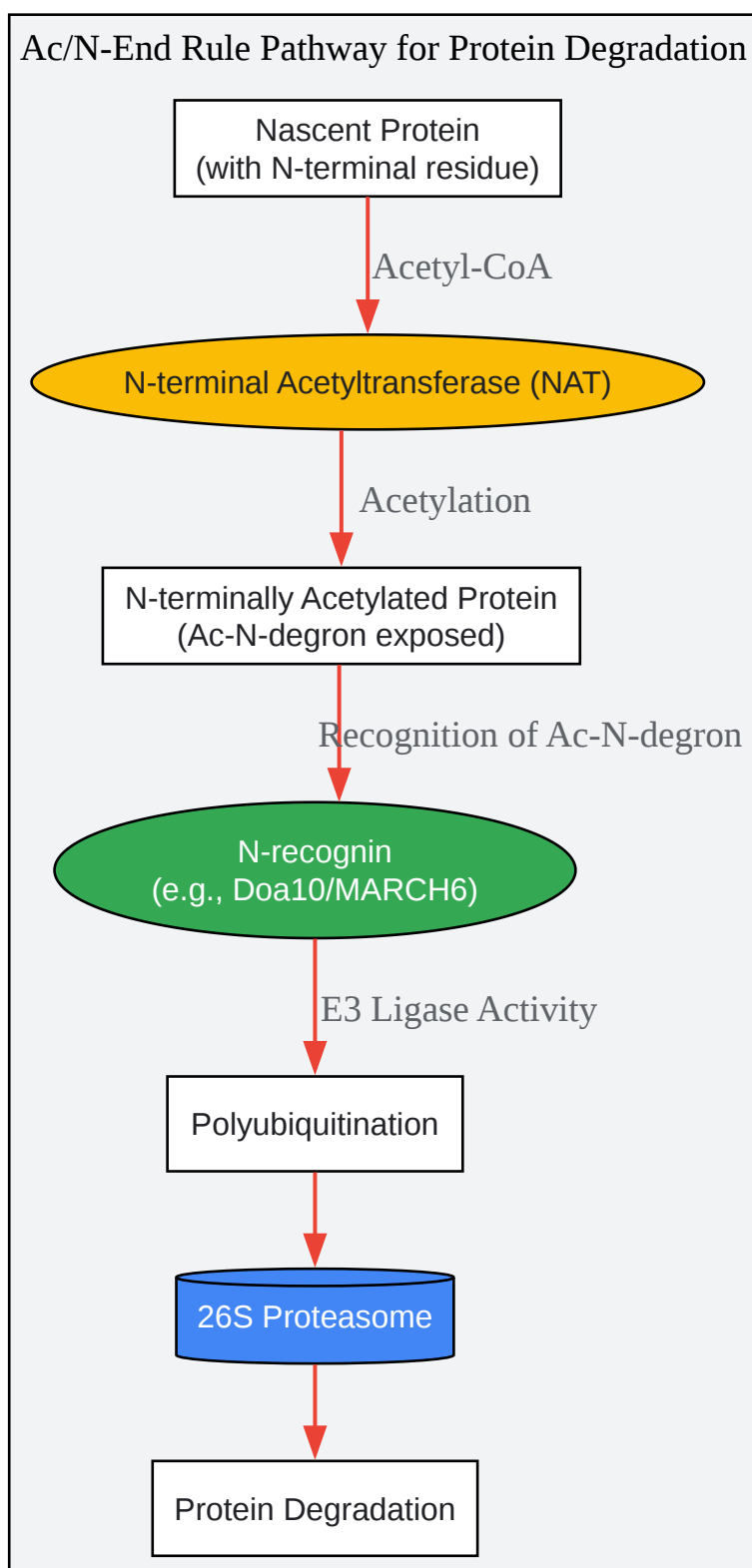
Parameter	On-Resin Acetylation	In-Solution Acetylation	Reference
Reaction Scale	0.1 - 0.25 mmol	1 nmol - 1 mg	[7][8]
Reagents	10% Acetic Anhydride in DMF, 5% DIPEA in DMF	Acetic Anhydride in Methanol (1:3 v/v), 50 mM Ammonium Bicarbonate	[7][8]
Reaction Time	30 - 60 minutes	60 minutes	[7][8]
Reaction Temperature	Room Temperature	Room Temperature	[7][8]
Typical Purity	>70% (crude after cleavage)	Dependent on purification method	[6]
Acetylation Efficiency	>95%	>95%	[9]

Mandatory Visualizations



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Caption: Experimental workflows for on-resin and in-solution N-terminal acetylation.



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Caption: The Ac/N-end rule pathway, a key cellular process regulated by N-terminal acetylation. [10]

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